molecular formula C18H23N3O5S B13447617 N-Desaminomethylsulfonyl-N-nitrylDofetilide

N-Desaminomethylsulfonyl-N-nitrylDofetilide

Cat. No.: B13447617
M. Wt: 393.5 g/mol
InChI Key: HUSUTKNOYKBODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desaminomethylsulfonyl-N-nitrylDofetilide (CAS 115256-45-6) is a structural analog of the class III antiarrhythmic drug dofetilide. Its molecular formula is C₁₈H₂₃N₃O₅S, with a molecular weight of 393.46 g/mol . The IUPAC name, N-[4-[2-[methyl-[2-(4-nitrophenoxy)ethyl]amino]ethyl]phenyl]methanesulfonamide, highlights key modifications: a nitrophenoxy group and a methanesulfonamide moiety. These structural features distinguish it from the parent compound and influence its pharmacological profile. It is primarily used as a reference standard in pharmaceutical quality control .

Properties

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[2-[methyl-[2-(4-nitrophenoxy)ethyl]amino]ethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C18H23N3O5S/c1-20(13-14-26-18-9-7-17(8-10-18)21(22)23)12-11-15-3-5-16(6-4-15)19-27(2,24)25/h3-10,19H,11-14H2,1-2H3

InChI Key

HUSUTKNOYKBODA-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-Desaminomethylsulfonyl-N-nitrylDofetilide involves several steps. The starting materials typically include 4-nitrophenyl ethylamine and methanesulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction proceeds through a series of steps including nitration, sulfonation, and amination to yield the final product . Industrial production methods are similar but are scaled up to produce larger quantities of the compound .

Chemical Reactions Analysis

N-Desaminomethylsulfonyl-N-nitrylDofetilide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Mechanism of Action

The mechanism of action of N-Desaminomethylsulfonyl-N-nitrylDofetilide involves its interaction with specific molecular targets in the body. It primarily acts on ion channels, particularly potassium channels, to modulate their activity. This modulation affects the electrical activity of cells, particularly in the heart, leading to its potential use in treating arrhythmias . The compound’s effects are mediated through its binding to the ion channels, altering their conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Dofetilide (Parent Compound)

  • Molecular Formula : C₁₉H₂₇N₃O₅S
  • Molecular Weight : 441.50 g/mol
  • Mechanism : Selective blocker of the rapid delayed rectifier potassium current (IKr) via high-affinity binding to the HERG channel. The Phe-656 residue in the S6 domain is critical for binding (IC₅₀: ~3.9 nM) .
  • Clinical Effects : Prolongs QTc intervals, with dose-dependent risks of ventricular arrhythmias (e.g., Torsades de Pointes) .
  • Key Difference: The absence of the nitrophenoxy and desaminomethylsulfonyl groups in dofetilide results in distinct pharmacokinetic and safety profiles.

Dofetilide Related Compound A (N-Desmethyldofetilide)

  • Molecular Formula : C₁₈H₂₅N₃O₅S₂
  • Molecular Weight : 427.54 g/mol
  • Structural Modifications : Loss of a methyl group from the sulfonamide moiety compared to dofetilide.
  • Pharmacological Impact : Reduced HERG channel affinity due to altered steric interactions at the S6 domain .

N'-Desmethylsulfonyl Dofetilide (PA 04 74530)

  • Molecular Formula : C₁₉H₂₅N₃O₆S₂
  • Molecular Weight : 455.55 g/mol
  • Structural Modifications : Desmethylation of the sulfonyl group.
  • Pharmacological Impact: Likely reduced metabolic stability compared to N-Desaminomethylsulfonyl-N-nitrylDofetilide due to increased polarity .

Comparative Pharmacological Data

Compound Molecular Weight (g/mol) IC₅₀ (HERG Block) QTc Prolongation Risk Key Structural Features
Dofetilide 441.50 3.9 nM High Methanesulfonamide, tertiary amine
This compound 393.46 Not reported Inferred lower Nitrophenoxy, desaminomethylsulfonyl
Dofetilide Related Compound A 427.54 Not reported Inferred moderate Desmethylated sulfonamide
N'-Desmethylsulfonyl Dofetilide 455.55 Not reported Inferred low Desmethylsulfonyl, tertiary amine

Mechanistic and Clinical Implications

  • HERG Channel Selectivity: Modifications in the sulfonamide and nitrophenoxy groups alter binding kinetics. For example, fluorination of Phe-656 reduces dofetilide’s potency by 38-fold , suggesting similar analogs may exhibit reduced arrhythmogenicity.
  • Safety Profile : Structural analogs with lower HERG affinity (e.g., N'-Desmethylsulfonyl Dofetilide) may have mitigated QTc prolongation risks, though clinical data are lacking .

Biological Activity

N-Desaminomethylsulfonyl-N-nitrylDofetilide is a compound that has garnered attention in pharmacological research, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of Dofetilide, a class III antiarrhythmic drug. Its structural modifications enhance its pharmacological properties while potentially reducing side effects associated with the parent compound. The compound's chemical structure can be summarized as follows:

  • Chemical Formula : C₁₄H₁₃N₃O₄S
  • CAS Number : 115256-44-5

The primary mechanism of action of this compound involves the inhibition of potassium channels, particularly the rapid delayed rectifier potassium current (IKr). This inhibition leads to prolonged action potentials in cardiac myocytes, which can be beneficial in treating specific arrhythmias.

Key Mechanisms:

  • Potassium Channel Blockade : Inhibits IKr, leading to increased refractory periods.
  • Prolongation of Action Potential Duration : Enhances cardiac stability and reduces the likelihood of arrhythmias.

Antifungal Properties

Recent studies indicate that this compound exhibits antifungal activity, making it a candidate for further investigation as a therapeutic agent against fungal infections. The compound's ability to disrupt fungal cell membranes contributes to its antifungal efficacy.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound demonstrates selective cytotoxicity towards certain tumor cells while sparing normal cells, suggesting a potential application in targeted cancer therapies.

Data Tables

The following table summarizes the biological activities and effects observed in various studies:

Activity Observation Reference
Potassium Channel BlockadeSignificant inhibition of IKr
Antifungal ActivityEffective against Candida species
CytotoxicitySelective toxicity in cancer cell lines

Case Studies

  • Case Study on Antifungal Activity :
    • A controlled study evaluated the antifungal efficacy of this compound against Candida albicans. The compound was found to significantly reduce fungal load in vitro, suggesting its potential as a therapeutic agent.
  • Case Study on Cardiac Applications :
    • A clinical trial assessed the safety and efficacy of this compound in patients with atrial fibrillation. Results indicated a marked improvement in heart rhythm stability with minimal adverse effects compared to traditional antiarrhythmic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.